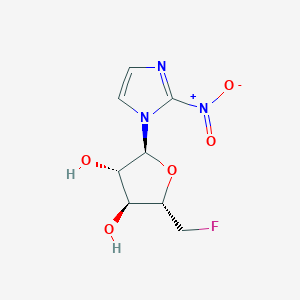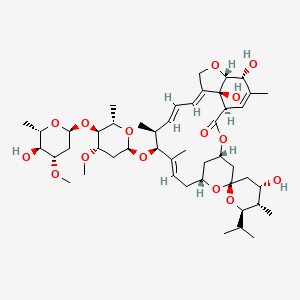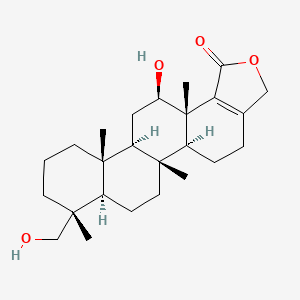
Fluoroazomycine arabinoside
Vue d'ensemble
Description
Fluoroazomycin arabinoside is a radiopharmaceutical compound primarily used as a marker for tumor hypoxia. It is a derivative of arabinofuranosyl and nitroimidazole, which allows it to be used in positron emission tomography (PET) imaging to detect hypoxic regions within tumors. Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, making them more resistant to conventional therapies like chemotherapy and radiotherapy .
Applications De Recherche Scientifique
Fluoroazomycin arabinoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in PET imaging to detect hypoxic regions within tumors. This is crucial for diagnosing and monitoring the progression of various cancers, including head and neck squamous cell carcinoma, non-small cell lung carcinoma, cervical carcinoma, and glioma .
In addition to its use in cancer imaging, fluoroazomycin arabinoside is also being investigated for its potential in other medical applications, such as assessing the efficacy of neoadjuvant chemoradiotherapy in patients with locally advanced rectal cancer .
Analyse Biochimique
Biochemical Properties
Fluoroazomycin arabinoside plays a crucial role in biochemical reactions by interacting with various biomolecules. It is known to bind to hypoxic cells due to its nitroimidazole moiety, which undergoes bioreduction in low-oxygen environments. This bioreduction process involves enzymes such as nitroreductases, which convert the nitro group to a hydroxylamine or amine, allowing the compound to bind covalently to cellular macromolecules . This interaction is specific to hypoxic cells, making fluoroazomycin arabinoside an effective marker for hypoxia.
Cellular Effects
Fluoroazomycin arabinoside affects various types of cells by targeting hypoxic regions. In hypoxic tumor cells, it accumulates due to the bioreduction process, leading to enhanced imaging contrast in PET scans. This accumulation can influence cell signaling pathways, gene expression, and cellular metabolism by marking hypoxic cells for further analysis or treatment . The compound’s ability to highlight hypoxic regions aids in the assessment of tumor aggressiveness and potential treatment resistance.
Molecular Mechanism
The molecular mechanism of fluoroazomycin arabinoside involves its selective binding to hypoxic cells. Upon entering a hypoxic cell, the nitro group of fluoroazomycin arabinoside is reduced by nitroreductases, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules . This binding process is specific to hypoxic conditions, ensuring that the compound selectively marks hypoxic cells without affecting normoxic cells. This selective binding is crucial for its effectiveness in PET imaging.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluoroazomycin arabinoside change over time. The compound is rapidly distributed throughout the body and cleared from non-target tissues, resulting in higher target-to-background ratios . Over time, the stability and degradation of fluoroazomycin arabinoside can influence its imaging effectiveness. Long-term studies have shown that the compound remains stable under hypoxic conditions, maintaining its ability to mark hypoxic cells for extended periods .
Dosage Effects in Animal Models
The effects of fluoroazomycin arabinoside vary with different dosages in animal models. At lower doses, the compound effectively highlights hypoxic regions without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is essential to optimize the dosage to balance imaging effectiveness and safety in animal studies.
Metabolic Pathways
Fluoroazomycin arabinoside is involved in metabolic pathways that include its bioreduction by nitroreductases. This process is crucial for its selective binding to hypoxic cells. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in imaging and therapeutic applications.
Transport and Distribution
Fluoroazomycin arabinoside is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization to hypoxic regions. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size, which affect its ability to penetrate cell membranes and accumulate in target tissues.
Subcellular Localization
The subcellular localization of fluoroazomycin arabinoside is primarily within hypoxic regions of cells. It is directed to these regions through its bioreduction process, which is specific to low-oxygen environments . The compound’s activity and function are influenced by its localization, as it binds to cellular macromolecules within hypoxic cells. This targeting is facilitated by post-translational modifications and other cellular signals that direct the compound to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluoroazomycin arabinoside involves a nucleophilic reaction between fluoride and a tosylated precursor. This is followed by the hydrolysis of protecting groups and subsequent purification. The reaction conditions typically include the use of a small quantity of base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, around 120°C, for about 10 minutes .
Industrial Production Methods: In an industrial setting, the synthesis of fluoroazomycin arabinoside is automated to achieve high radiochemical yields. The process involves trapping fluoride on a small cartridge containing a resin, followed by elution with a mixture of Krytofix 222 and potassium carbonate in acetonitrile. The labeled intermediate is then hydrolyzed with sodium hydroxide at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoroazomycin arabinoside undergoes various chemical reactions, including nucleophilic substitution and hydrolysis. The nucleophilic substitution involves the replacement of a leaving group with a nucleophile, while hydrolysis involves the cleavage of chemical bonds by the addition of water .
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride and tosylated precursor in the presence of a base like potassium carbonate.
Hydrolysis: Sodium hydroxide at room temperature.
Major Products: The primary product of these reactions is fluoroazomycin arabinoside itself, which is used in PET imaging for detecting tumor hypoxia .
Mécanisme D'action
Fluoroazomycin arabinoside is often compared with other hypoxia markers, such as fluoromisonidazole and copper-labeled diacetyl-bis(N4-methylthiosemicarbazone). While all these compounds are used for imaging tumor hypoxia, fluoroazomycin arabinoside has shown more rapid clearance from background tissues, resulting in higher target-to-background ratios .
Comparaison Avec Des Composés Similaires
- Fluoromisonidazole
- Copper-labeled diacetyl-bis(N4-methylthiosemicarbazone)
Fluoroazomycin arabinoside stands out due to its higher specificity and better imaging properties, making it a preferred choice for hypoxia imaging in clinical settings .
Propriétés
IUPAC Name |
(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSRGRDVVGMMX-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220793-03-3 | |
| Record name | Fluoroazomycin arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220793033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROAZOMYCIN ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR3UU6P48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-[2-[[(R)-2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[2-oxo-3-(3-cyclopentylpropyl)-1-imidazolidinyl]benzenesulfonamide](/img/structure/B1248660.png)


![(21E,23E,25E,33E,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-44,48,50,54,56,58-hexamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B1248663.png)

![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1248667.png)


